4-Bromo-3-chloroaniline
Overview
Description
4-Bromo-3-chloroaniline is an aromatic amine with the molecular formula C6H5BrClN and a molecular weight of 206.468 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 4th and 3rd positions on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-chloroaniline can be synthesized through several methods, including:
Nitration and Reduction: Starting with 4-bromo-3-chloronitrobenzene, the nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Direct Halogenation: Aniline can be subjected to bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production often involves multi-step synthesis, starting from readily available precursors like aniline. The process typically includes:
Halogenation: Sequential halogenation reactions to introduce bromine and chlorine atoms.
Purification: Crystallization or distillation to purify the final product.
Chemical Reactions Analysis
4-Bromo-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Reducing Agents: Iron powder, tin chloride, or hydrogen gas in the presence of a catalyst.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products:
Substituted Anilines: Products where the bromine or chlorine atoms are replaced by other functional groups.
Azo Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-3-chloroaniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein binding due to its structural properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloroaniline involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The presence of bromine and chlorine atoms enhances its reactivity and selectivity in these reactions .
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
4-Bromo-3-chloroaniline can be compared with other halogenated anilines, such as:
4-Bromo-2-chloroaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Bromo-4-chloroaniline: Another isomer with distinct properties and uses.
Uniqueness:
Positional Isomerism: The unique positions of bromine and chlorine atoms on the benzene ring confer specific chemical properties and reactivity.
Applications: Its specific substitution pattern makes it suitable for particular applications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
4-bromo-3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHPNUFNZJXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175674 | |
Record name | 4-Bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21402-26-6 | |
Record name | 4-Bromo-3-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21402-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021402266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-3-CHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTM4SW4OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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